molecular formula C14H14ClN5O2S B2564657 N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 1286713-48-1

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B2564657
CAS No.: 1286713-48-1
M. Wt: 351.81
InChI Key: ATNPNKSJKGLOOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a synthetically designed small molecule featuring a [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities and significant potential in drug discovery. This compound is of particular interest for researchers investigating novel therapeutic agents, especially in the fields of oncology, neurology, and inflammation. The molecular structure integrates a chloro-substituted triazolopyridazine heterocycle, linked via an ethyl chain to a 4-methylbenzenesulfonamide group. The triazolopyridazine system is a nitrogen-rich heterocyclic framework that contributes to the molecule's ability to engage in key hydrogen bonding and dipole-dipole interactions with biological targets, such as enzyme active sites . The incorporated sulfonamide moiety is a classic pharmacophore known to confer inhibitory properties against a wide range of enzymes, including carbonic anhydrases and various proteases . Compounds based on the 1,2,4-triazole and pyridazine hybrids have been extensively studied as lead compounds for developing anticancer, antimicrobial, anti-tubercular, and antiviral agents, highlighting the research value of this chemical class . The specific presence of the chlorine atom and the sulfonamide group suggests potential for targeted biological activity, warranting further investigation into its precise mechanism of action and selectivity. This product is provided for non-human research applications only. It is intended for use by qualified researchers in controlled laboratory settings for in vitro or other non-clinical studies. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, utilizing personal protective equipment and adhering to all relevant laboratory safety regulations.

Properties

IUPAC Name

N-[2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-10-2-4-11(5-3-10)23(21,22)16-9-8-14-18-17-13-7-6-12(15)19-20(13)14/h2-7,16H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATNPNKSJKGLOOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common synthetic route starts with the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethylamine with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form sulfonyl derivatives.

  • Reduction: Reduction reactions can lead to the formation of amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro and sulfonamide groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation: Sulfonyl chlorides and sulfonic acids.

  • Reduction: Primary and secondary amines.

  • Substitution: Amides, esters, and ethers.

Scientific Research Applications

The compound exhibits notable biological activities that make it a candidate for various therapeutic applications:

  • Antimicrobial Properties : Compounds containing sulfonamide and triazole moieties have been extensively studied for their antimicrobial activities. Research indicates that derivatives of triazoles can inhibit the growth of bacteria and fungi, making them potential candidates for treating infections caused by resistant strains .
  • Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes. For instance, compounds similar to N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide have been investigated for their inhibitory effects on enzymes such as acetylcholinesterase and α-glucosidase. These enzymes are crucial in the treatment of conditions like Alzheimer's disease and Type 2 diabetes mellitus respectively .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions that typically include:

  • Formation of the Triazole Ring : The initial step involves the synthesis of the triazole ring via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Sulfonamide Formation : The final product is obtained by reacting the synthesized triazole with 4-methylbenzenesulfonyl chloride under alkaline conditions. This method has been shown to yield high purity products suitable for biological testing .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound in various therapeutic contexts:

  • Antifungal Activity : In a study involving novel sulfonamide derivatives, compounds similar to this compound were evaluated against Candida species. Results indicated that some derivatives exhibited lower minimum inhibitory concentrations than fluconazole, suggesting enhanced antifungal efficacy .
  • Anticancer Potential : Another area of interest is the anticancer activity associated with triazole-containing compounds. Research has shown that certain derivatives can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Mechanism of Action

The mechanism by which N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(2-{6-[(4-Chlorobenzyl)amino][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide

  • Structure: Features a benzamide group instead of a sulfonamide and a 4-chlorobenzylamino substituent at position 6 of the triazolo-pyridazine ring .

4-(2-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol (Compound 12)

  • Structure: Contains a methyl group at position 6 and a phenolic hydroxyl group instead of a sulfonamide .
  • Activity: Demonstrated low nanomolar inhibition of tankyrases (TNKSs) with high selectivity, functioning as an NAD isostere .
  • Key Difference : The methyl group enhances hydrophobic interactions with TNKSs, while the hydroxyl group facilitates hydrogen bonding, distinguishing it from the chloro-sulfonamide derivative.

Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)

  • Structure: A pyridazine core linked to a phenethylamino-benzoate ester .
  • Activity : Primarily evaluated for kinase inhibition but lacks the triazolo ring system, resulting in reduced binding specificity compared to triazolo-pyridazine derivatives.

Functional Group Analysis and Structure-Activity Relationships (SAR)

Compound Name Substituents (Position) Key Functional Groups Reported Activity Selectivity
Target Compound 6-Cl, 3-ethyl-4-methylbenzenesulfonamide Chloro, sulfonamide Cytotoxic (IC50 >1.2 μg mL⁻¹)* Moderate kinase inhibition
N-(2-{6-[(4-Chlorobenzyl)amino]… 6-(4-Cl-benzylamino) Benzamide Not reported Likely altered target profile
Compound 12 6-Me, 8-NH2-phenethyl Methyl, phenolic hydroxyl TNKS inhibition (nM range) High selectivity for TNKS
I-6230 Pyridazin-3-yl, phenethylamino Ester Kinase inhibition Broad-spectrum

*Cytotoxicity data inferred from related triazolo-pyridazine derivatives .

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s synthesis is more complex than pyridazine esters (e.g., I-6230) due to the triazolo ring annulation and sulfonamide coupling .
  • Selectivity Challenges : While methyl-substituted derivatives (e.g., Compound 12) achieve high TNKS selectivity, the chloro-sulfonamide variant may exhibit off-target effects due to its electrophilic chloro group .
  • Therapeutic Potential: Preliminary data suggest utility in cancer therapy, but further optimization is required to balance cytotoxicity and selectivity.

Biological Activity

N-(2-(6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activity, particularly in the realm of medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C12H14ClN4O2S
  • Molecular Weight : 302.78 g/mol
  • CAS Number : 28593-24-0
  • IUPAC Name : this compound

Structural Features

The compound features a triazolo-pyridazine moiety that is known for its pharmacological relevance. The sulfonamide group is also significant for its biological activity and interactions.

Research indicates that compounds similar to this compound often act as inhibitors of various kinases involved in cell signaling pathways. These pathways are crucial for regulating cell growth and proliferation.

Inhibition Studies

In vitro studies have demonstrated that triazolo-pyridazine derivatives can inhibit specific kinases associated with cancer progression. For instance, a related study showed that certain derivatives exhibited moderate to high potency against RET kinase, which is implicated in various cancers .

Case Studies

  • Cancer Treatment : In a study focused on RET kinase inhibitors, compounds structurally related to our target compound showed significant inhibition of cell proliferation in RET-driven cancers . This suggests potential therapeutic applications in oncology.
  • Antimicrobial Activity : Some sulfonamide derivatives have demonstrated antimicrobial properties. A study indicated that sulfonamides could inhibit bacterial growth by targeting specific enzymes essential for bacterial survival .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of similar compounds suggests high gastrointestinal absorption and favorable distribution characteristics. However, toxicity profiles must be carefully evaluated due to the potential for adverse effects associated with triazole compounds .

Summary of Key Studies

StudyFocusKey Findings
Kinase InhibitionIdentified moderate to high potency against RET kinase.
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth by sulfonamide derivatives.
PharmacokineticsSuggested high GI absorption and favorable distribution.

Q & A

Advanced Research Question

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model electrophilic aromatic substitution sites .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates (e.g., using GROMACS) .
  • Docking Studies : Predict binding interactions if the compound is biologically active (e.g., AutoDock Vina) .

How should researchers address low solubility of N-(2-(6-chloro-triazolo-pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide in aqueous media?

Basic Research Question

  • Co-Solvents : Use DMSO (≤10% v/v) or β-cyclodextrin inclusion complexes .
  • Salt Formation : React with HCl or sodium bicarbonate to improve hydrophilicity .
  • Micellar Systems : Incorporate surfactants like Tween-80 for in vitro assays .

What strategies mitigate byproduct formation during triazolo-pyridazine functionalization?

Advanced Research Question

  • Protecting Groups : Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc) for amines) .
  • Low-Temperature Reactions : Perform sulfonylation at 0–5°C to suppress hydrolysis .
  • Real-Time Monitoring : Use TLC (alumina plates, CH₂Cl₂/MeOH 95:5) to track reaction progress .

How can researchers validate the biological activity of this compound against kinase targets?

Advanced Research Question

  • Kinase Assays : Use ADP-Glo™ Kinase Assay for IC₅₀ determination (e.g., against phosphodiesterases) .
  • Crystallography : Co-crystallize with target enzymes (e.g., PDE4B) to identify binding motifs .
  • SAR Studies : Modify substituents (e.g., chloro to methoxy) and correlate with activity .

What are the best practices for long-term storage of triazolo-pyridazine derivatives?

Basic Research Question

  • Conditions : Store at –20°C under argon in amber vials .
  • Stability Testing : Monitor decomposition via HPLC every 6 months .

How can the metabolic stability of this compound be assessed in preclinical studies?

Advanced Research Question

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.